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For Researchers, Scientists, and Drug Development Professionals

Abstract
Brobactam, a potent synthetic β-lactamase inhibitor, holds significant interest in the ongoing

battle against antibiotic resistance. This technical guide provides a comprehensive overview of

the chemical structure, properties, and mechanism of action of Brobactam. Detailed

information on its synthesis, physicochemical characteristics, and interaction with β-lactamase

enzymes is presented to support further research and development in the field of antibacterial

therapies.

Chemical Structure and Identification
Brobactam, systematically named (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-carboxylic acid, is a penicillanic acid derivative.[1] Its core structure

consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The

presence of a bromine atom at the 6-position is a key feature of its chemical identity.
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Identifier Value

IUPAC Name
(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-

1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Synonyms
6-β-Bromopenicillanic acid, Sulbactam related

compound D[1]

CAS Number 26631-90-3[1]

Molecular Formula C₈H₁₀BrNO₃S[1]

Molecular Weight 280.14 g/mol [1]

SMILES
CC1(C)--INVALID-LINK--N2C(=O)--INVALID-

LINK--Br[1]

Synthesis
The synthesis of Brobactam, or 6-β-bromopenicillanic acid, can be achieved through several

routes, primarily involving the modification of the readily available 6-aminopenicillanic acid (6-

APA).

Synthetic Pathways
Key synthetic strategies for obtaining 6-halogenated penicillanic acids include:

Diazotization of 6-Aminopenicillanic Acid: This method involves the diazotization of 6-APA in

the presence of a bromide source.

Epimerization of 6α-Bromopenicillanic Acid: The 6α-bromo isomer can be converted to the

desired 6β-bromo isomer (Brobactam) under specific reaction conditions.

Reduction of 6,6-Dibromopenicillanic Acid Derivatives: Selective reduction of a 6,6-dibromo

intermediate can yield the 6-monobromo derivative.

The following diagram illustrates a generalized synthetic workflow for the preparation of

Brobactam starting from 6-aminopenicillanic acid.
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Generalized Synthesis Workflow for Brobactam
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Figure 1. Generalized workflow for the synthesis of Brobactam.

Physicochemical Properties
The physicochemical properties of Brobactam are crucial for its formulation, delivery, and

pharmacokinetic profile.
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Property Value

Molecular Weight 280.14 g/mol [1]

Predicted XlogP 1.9

Melting Point

Data for the 6β-isomer (Brobactam) is not

readily available. The 6α-isomer has a reported

melting point of 139-140 °C.

Solubility

Specific quantitative data not available. As a

carboxylic acid, solubility is expected to be pH-

dependent.

pKa

Specific quantitative data not available. The

carboxylic acid moiety is the primary acidic

center.

Stability
β-lactam rings are susceptible to hydrolysis.

Stability is influenced by pH and temperature.

Mechanism of Action: β-Lactamase Inhibition
Brobactam's primary therapeutic value lies in its ability to inhibit β-lactamase enzymes, which

are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics.

Inhibition of β-Lactamases
Brobactam acts as a potent, irreversible, and active-site-directed inhibitor of a wide spectrum

of β-lactamases. It functions as a "suicide inhibitor." Upon binding to the active site of the β-

lactamase, the β-lactam ring of Brobactam is opened, leading to the formation of a stable,

covalent acyl-enzyme intermediate. This incapacitates the enzyme, preventing it from

hydrolyzing and inactivating co-administered β-lactam antibiotics.

The following diagram illustrates the mechanism of β-lactamase inhibition by Brobactam.
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Mechanism of β-Lactamase Inhibition by Brobactam
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Figure 2. Simplified mechanism of β-lactamase inactivation by Brobactam.

Pharmacokinetics
The pharmacokinetic properties of Brobactam have been investigated, particularly in

combination with β-lactam antibiotics. A study involving the oral administration of a combination

of pivampicillin (a prodrug of ampicillin) and Brobactam provided the following insights.
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Parameter Brobactam

Maximum Plasma Concentration (Cmax) 2.1 (± 2.0) µg/mL

Time to Maximum Plasma Concentration (Tmax) 2.3 (± 0.8) hours

Elimination Half-life (t½) 1.6 (± 2.0) hours

24-hour Urinary Recovery 40.2% (± 11.4%) of the administered dose

Experimental Protocol: Pharmacokinetic Study in
Healthy Volunteers
The following provides a general outline of the methodology used in a clinical pharmacokinetic

study of Brobactam.
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Workflow of a Clinical Pharmacokinetic Study
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Figure 3. Generalized workflow for a clinical pharmacokinetic study of Brobactam.

In-Vitro Antibacterial Activity
When combined with a β-lactam antibiotic such as ampicillin, Brobactam enhances the

antibacterial spectrum to include β-lactamase producing strains that would otherwise be

resistant. The combination has shown good activity against staphylococcal penicillinase and
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many broad-spectrum β-lactamases found in Enterobacteriaceae. Notably, the

ampicillin/brobactam combination has demonstrated superior activity against certain species

like Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica

when compared to other β-lactam/β-lactamase inhibitor combinations.

Conclusion
Brobactam is a significant β-lactamase inhibitor with the potential to restore the efficacy of

established β-lactam antibiotics against resistant bacterial strains. Its chemical structure is well-

defined, and while general synthetic routes are known, further optimization for large-scale

production may be beneficial. The available pharmacokinetic data suggests it is suitable for

combination therapy. A deeper understanding of its physicochemical properties and detailed

kinetic studies with a broader range of β-lactamases will be invaluable for its future clinical

development and application. This guide provides a foundational resource for researchers

dedicated to advancing the field of antimicrobial chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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